molecular formula C12H18O3 B8168577 3-(4-Isopropoxyphenoxy)propan-1-ol

3-(4-Isopropoxyphenoxy)propan-1-ol

Cat. No.: B8168577
M. Wt: 210.27 g/mol
InChI Key: ZXNBYZUKVZCEHP-UHFFFAOYSA-N
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Description

3-(4-Isopropoxyphenoxy)propan-1-ol is an organic compound that belongs to the class of phenoxypropanols It is characterized by the presence of an isopropoxy group attached to a phenoxy ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropoxyphenoxy)propan-1-ol typically involves the reaction of 4-isopropoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by the phenoxide ion to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

    Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropoxyphenoxy)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(4-Isopropoxyphenoxy)propanal or 3-(4-Isopropoxyphenoxy)propanoic acid.

    Reduction: Formation of 3-(4-Isopropoxyphenoxy)propane.

    Substitution: Formation of various substituted phenoxypropanols depending on the nucleophile used.

Scientific Research Applications

3-(4-Isopropoxyphenoxy)propan-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Isopropoxyphenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propan-1-ol: A primary alcohol with similar chemical properties but lacks the phenoxy and isopropoxy groups.

    4-Isopropoxyphenol: Shares the isopropoxyphenol moiety but lacks the propanol chain.

    Phenoxypropanol: Similar structure but may have different substituents on the phenoxy ring.

Uniqueness

3-(4-Isopropoxyphenoxy)propan-1-ol is unique due to the presence of both the isopropoxy and phenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-propan-2-yloxyphenoxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-10(2)15-12-6-4-11(5-7-12)14-9-3-8-13/h4-7,10,13H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNBYZUKVZCEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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